molecular formula C10H7N3O3 B1411592 5-Nitro-2-(pyridin-4-yloxy)pyridine CAS No. 2202710-75-4

5-Nitro-2-(pyridin-4-yloxy)pyridine

Cat. No. B1411592
M. Wt: 217.18 g/mol
InChI Key: DLBPIPOTQLGMJP-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridin-4-yloxy)pyridine , also known by its chemical formula C₆H₄N₃O₃ , is a heterocyclic compound. It features a pyridine ring with a nitro group (NO₂) at position 5 and a pyridin-4-yloxy substituent. This compound has attracted interest due to its potential biological activities.



Synthesis Analysis

The synthesis of 5-Nitro-2-(pyridin-4-yloxy)pyridine involves several methods. Researchers have reported its preparation through cyclization reactions, such as the condensation of appropriate precursors or functionalization of preformed pyridine rings. The synthetic strategies vary, but they all aim to introduce the desired substituents efficiently.



Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(pyridin-4-yloxy)pyridine consists of two fused pyridine rings. The nitro group at position 5 contributes to its reactivity and potential biological activity. The spatial arrangement of substituents affects the compound’s stereochemistry, which can impact its interactions with biological targets.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, reduction of the nitro group, and cyclization reactions. These reactions may lead to the formation of derivatives with altered properties.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point lies within a specific range, which can vary based on the specific derivative.

  • Solubility : It may exhibit solubility in certain solvents due to its functional groups.

  • Stability : Considerations regarding stability under different conditions are essential for practical applications.


Safety And Hazards


  • Toxicity : Assessments of toxicity are crucial to determine safe handling and potential risks.

  • Environmental Impact : Disposal and environmental impact should be considered.

  • Handling Precautions : Researchers and practitioners must follow safety protocols when working with this compound.


Future Directions

Future research should focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive agent.

  • Structure–Activity Relationship (SAR) : Understanding how different substituents impact its biological profile.

  • Synthetic Strategies : Developing efficient and scalable synthetic routes.

  • Pharmacokinetics : Evaluating its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

5-nitro-2-pyridin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBPIPOTQLGMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(pyridin-4-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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